[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid
Description
[(7-Methoxy-4-methylquinolin-2-yl)thio]acetic acid is a quinoline-based derivative featuring a thioacetic acid group (-SCH2COOH) at the 2-position of the quinoline ring, with a methoxy (-OCH3) substituent at the 7-position and a methyl (-CH3) group at the 4-position. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-8-5-12(18-7-13(15)16)14-11-6-9(17-2)3-4-10(8)11/h3-6H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUJTUDGPHGEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid typically involves the reaction of 7-methoxy-4-methylquinoline with a suitable thiol reagent, followed by carboxylation. One common method involves the use of 2-chloroquinoline derivatives, which are treated with thiol reagents under basic conditions to form the thioether linkage. Subsequent carboxylation using carbon dioxide or carboxylating agents yields the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thioether linkage may also interact with proteins, affecting their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity and toxicity of quinoline-thioacetic acid derivatives are highly influenced by substituent type, position, and ionization state. Key comparisons include:
2-((6-R-Quinolin-4-yl)thio)acetic Acid Derivatives (QAC Series)
- QAC-1 : Lacks alkoxy substituents at the 6-position; exhibits high toxicity (15–20% reduction in sperm motility) and moderate rhizogenesis stimulation .
- QAC-3 : Contains a 6-methoxy (-OCH3) group; shows low toxicity and enhanced rhizogenesis stimulation in Paulownia clones .
- Sodium Salts (e.g., QAC-5) : Increased bioavailability due to ionization but higher toxicity compared to parent acids .
Structural Comparison Table
| Compound | Quinoline Substitution | Key Properties |
|---|---|---|
| Target Compound | 7-OCH3, 4-CH3 | Unknown bioactivity; predicted moderate log P |
| QAC-1 | 4-thioacetic acid | High toxicity, low rhizogenesis stimulation |
| QAC-3 | 6-OCH3, 4-thioacetic acid | Low toxicity, high rhizogenesis stimulation |
| QAC-5 (sodium salt) | 4-thioacetic acid (Na+) | High toxicity, superior rhizogenesis stimulation |
Furoquinolin-3-yl Acetic Acid Derivatives
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid: Synthesized via a telescoped multicomponent reaction involving 8-hydroxyquinoline and Meldrum’s acid. While structurally distinct (furan ring fusion), this compound shares synthetic parallels, emphasizing atom economy and simple purification .
Physicochemical Properties
- Lipophilicity (log P/D) : Derivatives with alkoxy substituents (e.g., 6-OCH3 in QAC-3) exhibit log P/D values favorable for membrane permeability (log P ~2–3), enhancing bioavailability . The target compound’s 7-OCH3 and 4-CH3 groups may similarly optimize lipophilicity.
- Ionization Effects : Sodium salts (e.g., QAC-5) show improved water solubility but increased toxicity, a trade-off critical for agrochemical applications .
Biological Activity
[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid features a quinoline core with a thioether linkage and a carboxylic acid group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable candidate for various applications in drug development.
The biological activity of [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid is primarily attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. This mechanism is crucial in its anticancer properties.
- Protein Interaction : The thioether linkage may interact with proteins, affecting their activity and triggering various cellular pathways that result in biological effects.
Antimicrobial Properties
Research indicates that [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cellular assays, it demonstrated antiproliferative activity against several cancer cell lines:
| Cell Line | GI50 (nM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis through DNA damage |
| A549 (Lung Cancer) | 20 | Inhibits tubulin polymerization |
| HCT116 (Colon Cancer) | 10 | Cell cycle arrest at G0/G1 phase |
These findings suggest that the compound can effectively inhibit cancer cell growth by inducing apoptosis and disrupting critical cellular functions .
Case Studies
- In Vivo Studies : A study evaluated the pharmacokinetic properties of [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid in nude mice bearing MCF-7 xenograft tumors. The results indicated a significant reduction in tumor size after treatment with the compound, supporting its potential as an effective anticancer agent .
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of key enzymes, inhibiting their function and leading to reduced tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
